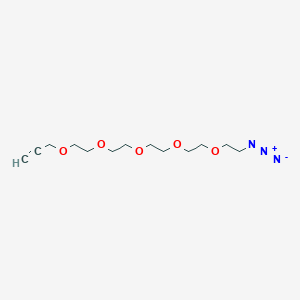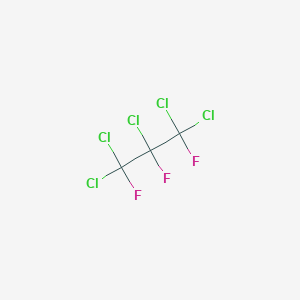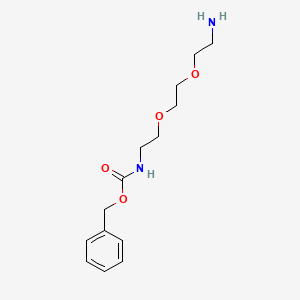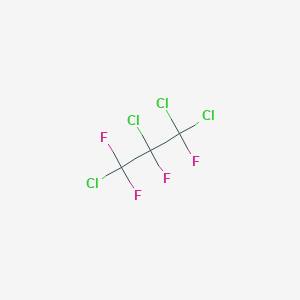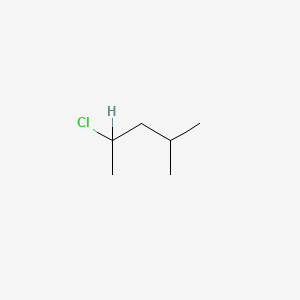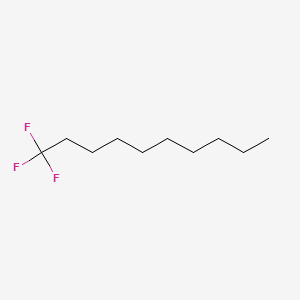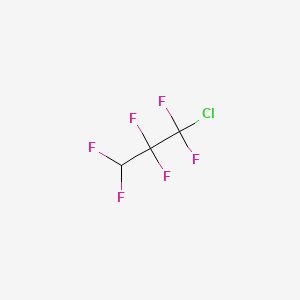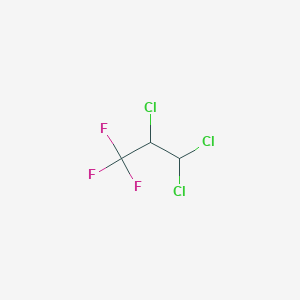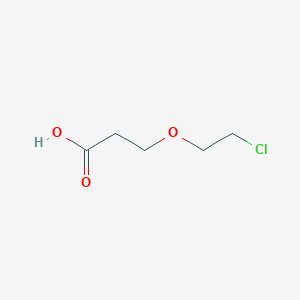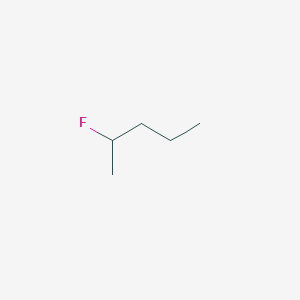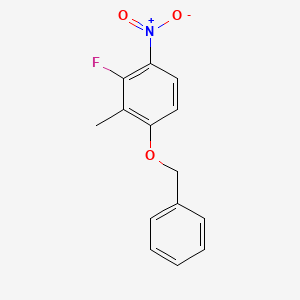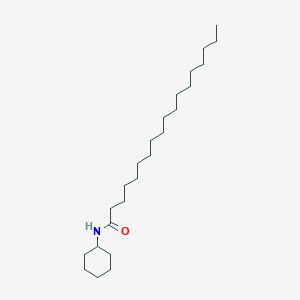
Octadecanamide, N-cyclohexyl-
Overview
Description
Octadecanamide, N-cyclohexyl-: is a chemical compound with the molecular formula C24H47NO . It is an amide derivative of octadecanoic acid (stearic acid) and cyclohexylamine. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: Octadecanamide, N-cyclohexyl- can be synthesized through an amidation reaction between octadecanoic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Solvent-Free Synthesis: Another method involves a solvent-free synthesis where octadecanoic acid and cyclohexylamine are directly heated together, often in the presence of a catalyst like zinc oxide, to produce the desired amide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used. This involves mixing octadecanoic acid and cyclohexylamine in a reactor, followed by heating and stirring under controlled conditions to achieve the desired product.
Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecanamide, N-cyclohexyl- can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary amines or alcohols.
Substitution: N-substituted octadecanamides.
Scientific Research Applications
Chemistry:
Surfactants: Octadecanamide, N-cyclohexyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.
Lubricants: It is employed as a lubricant additive to enhance the performance and longevity of lubricants.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions due to its structural similarity to certain lipid molecules.
Medicine:
Drug Delivery: Octadecanamide, N-cyclohexyl- is explored as a potential carrier in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Plasticizers: It is used as a plasticizer in the production of flexible plastics and polymers.
Coatings: The compound is utilized in coatings to improve their durability and resistance to environmental factors.
Mechanism of Action
Molecular Targets and Pathways:
Lipid Interactions: Octadecanamide, N-cyclohexyl- interacts with lipid molecules in cell membranes, affecting their fluidity and permeability.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Octadecanamide: The parent compound without the cyclohexyl group.
Cyclohexylamine: The amine component without the octadecanoic acid moiety.
Stearamide: Another amide derivative of stearic acid but with different amine groups.
Uniqueness:
Structural Properties: The presence of both the long alkyl chain and the cyclohexyl ring imparts unique amphiphilic properties to Octadecanamide, N-cyclohexyl-, making it more versatile in applications compared to its similar compounds.
Functional Versatility: Its ability to undergo various chemical reactions and its utility in multiple fields highlight its distinctiveness.
Properties
IUPAC Name |
N-cyclohexyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h23H,2-22H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWAWHQJIVUVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

